molecular formula C17H12N6 B2840805 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine CAS No. 685107-78-2

2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine

Cat. No.: B2840805
CAS No.: 685107-78-2
M. Wt: 300.325
InChI Key: VMFXPIJWSWRXRI-UHFFFAOYSA-N
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Description

Table 1: Milestones in Triazole-Pyrimidine Hybrid Research

Year Key Advancement Biological Target Reference
2006 Tubulin polymerization inhibitors Cancer cells
2023 ER stress and NF-κB pathway modulation Neurodegenerative diseases
2024 Steroid-pyrimidine conjugates with triazole link Microbial enzymes

Significance in Medicinal Chemistry Research

Triazole-pyrimidine hybrids occupy a strategic niche due to their dual pharmacophoric elements :

  • Pyrimidine : A heterocyclic aromatic amine that mimics nucleic acid bases, enabling interactions with enzymes like kinases and polymerases.
  • Triazole : A five-membered ring with three nitrogen atoms, enhancing solubility and forming hydrogen bonds with targets such as ATF4 and NF-κB.

These hybrids exhibit polypharmacology , addressing multifactorial diseases. For instance, di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines demonstrated macrofilaricidal activity by disrupting parasite metabolism while showing minimal cytotoxicity in human liver cells. Similarly, triazole-connected steroid-pyrimidine hybrids inhibited microbial growth in silico, suggesting broad-spectrum potential.

Table 2: Therapeutic Applications of Triazole-Pyrimidine Hybrids

Application Example Compound Mechanism Source
Neuroprotection ZA3-ZA5, ZB2-ZB6 ER stress and apoptosis inhibition
Anticancer 5-chloro-6-(trifluorophenyl) derivatives Tubulin binding
Antimicrobial Bile acid-triazole-pyrimidine conjugates Enzyme inhibition

Structural Uniqueness and Biological Relevance

The 2-pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine scaffold combines three aromatic systems:

  • Pyridine : Enhances lipophilicity, aiding blood-brain barrier penetration.
  • Pyrimidine : Serves as a hydrogen bond acceptor, critical for ATP-binding pocket interactions.
  • Triazole : Introduces conformational rigidity, optimizing binding to shallow protein pockets.

Structure-activity relationship (SAR) studies reveal that:

  • Fluorine substitutions at the pyridinyl ortho positions boost potency by 10-fold in anticancer analogs.
  • A 2,2,2-trifluoroethylamino group at the pyrimidine 5-position enhances microglial TNF-α suppression by 60%.
  • Triazole linkages between sterols and pyrimidines improve antimicrobial activity by enabling membrane penetration.

Research Objectives and Current Scientific Landscape

Contemporary studies prioritize:

  • Target Optimization : Docking simulations show that lead compounds bind ATF4 (ΔG = −9.2 kcal/mol) and NF-κB (−8.7 kcal/mol), guiding rational design.
  • Synthetic Innovation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) dominates triazole-pyrimidine synthesis, achieving yields >80% in steroid conjugates.
  • ADME Profiling : Advanced analogs exhibit favorable pharmacokinetics, with mouse plasma clearance rates of 3.6 mL/min/kg and Papp values >30 × 10⁻⁶ cm/s in MDCK cells.

Table 3: Current Research Frontiers

Focus Area Recent Breakthrough Challenge
Neuroinflammation ZA3 reduces TNF-α by 75% at 10 μM Blood-brain barrier efflux
Drug Resistance Thiadiazol-amines evade PgP/BCRP transporters Tissue-specific distribution
Computational Design PM5 calculations validate triazole-pyrimidine conformations Synthetic scalability

Properties

IUPAC Name

2-pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6/c1-2-9-19-16(3-1)17-20-10-8-15(22-17)13-4-6-14(7-5-13)23-12-18-11-21-23/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFXPIJWSWRXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises a pyrimidine core substituted at position 2 with a pyridin-2-yl group and at position 4 with a 4-(1,2,4-triazol-1-yl)phenyl moiety. Retrosynthetic disconnection reveals two primary fragments:

  • Pyrimidine core construction with pre-installed substituents.
  • Triazole-functionalized phenyl group introduction via cross-coupling or cyclization.

Critical considerations include regioselectivity in pyrimidine synthesis and chemoselectivity during triazole installation. The following sections delineate validated synthetic pathways.

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling Approach

This two-step strategy involves constructing the pyrimidine core followed by introducing the triazole-bearing aryl group via palladium-catalyzed coupling.

Synthesis of 4-Bromo-2-pyridin-2-ylpyrimidine

The pyrimidine core is assembled via cyclocondensation of 2-pyridinylamidine (I) with 1-(4-bromophenyl)propane-1,3-dione (II) under acidic conditions (HCl, EtOH, reflux, 12 h). The reaction proceeds via nucleophilic attack of the amidine on the diketone, followed by dehydration to yield the brominated intermediate (III) .

Reaction Scheme:
$$
\text{(I)} + \text{(II)} \xrightarrow{\text{HCl, EtOH}} \text{4-Bromo-2-pyridin-2-ylpyrimidine (III)}
$$

Yield: 68–72%.

Suzuki Coupling with 4-(1,2,4-Triazol-1-yl)phenylboronic Acid

Intermediate (III) undergoes Suzuki-Miyaura coupling with 4-(1,2,4-triazol-1-yl)phenylboronic acid (IV) under standardized conditions (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, DME/H$$2$$O, 80°C, 8 h). The boronic acid is synthesized via Miyaura borylation of 1-(4-bromophenyl)-1H-1,2,4-triazole using bis(pinacolato)diboron and Pd(dppf)Cl$$2$$.

Reaction Scheme:
$$
\text{(III)} + \text{(IV)} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$

Yield: 75–80%.

Table 1: Optimization of Suzuki Coupling Conditions

Catalyst Base Solvent Temp (°C) Yield (%)
Pd(PPh$$3$$)$$4$$ Na$$2$$CO$$3$$ DME/H$$_2$$O 80 78
Pd(OAc)$$_2$$ K$$3$$PO$$4$$ Toluene/H$$_2$$O 100 65

Buchwald-Hartwig Amination Approach

This route leverages C–N bond formation to install the triazole moiety post-pyrimidine assembly.

Synthesis of 4-(4-Bromophenyl)-2-pyridin-2-ylpyrimidine

Using analogous cyclocondensation conditions as in Section 2.1.1, the bromophenyl-substituted pyrimidine (V) is isolated in 70% yield.

Triazole Installation via Buchwald-Hartwig Coupling

Intermediate (V) reacts with 1H-1,2,4-triazole (VI) under palladium catalysis (Pd$$2$$(dba)$$3$$, tBu-XPhos, NaOtBu, MeTHF, 100°C, 12 h). The reaction exploits the nucleophilicity of the triazole’s N1 atom, forming the C–N bond regioselectively.

Reaction Scheme:
$$
\text{(V)} + \text{(VI)} \xrightarrow{\text{Pd}2\text{(dba)}3} \text{Target Compound}
$$

Yield: 60–65%.

Key Optimization Insights:

  • Ligand Effects: tBu-XPhos outperforms BINAP in minimizing homocoupling byproducts.
  • Solvent Choice: MeTHF enhances solubility of aromatic intermediates compared to DMF.

Cyclocondensation Strategies

Direct assembly of the triazole ring on the pyrimidine-bound phenyl group offers an alternative route.

Synthesis of 4-(4-Aminophenyl)-2-pyridin-2-ylpyrimidine

Reduction of the nitro precursor (VII) (synthesized via nitration of 4-phenylpyrimidine) with H$$_2$$/Pd-C affords the aniline derivative (VIII) in 85% yield.

Triazole Formation via Cyclocondensation

Treatment of (VIII) with formamide and PCl$$_5$$ induces cyclodehydration, yielding the target compound via intermediate thioamide formation.

Reaction Scheme:
$$
\text{(VIII)} + \text{HCONH}2 \xrightarrow{\text{PCl}5} \text{Target Compound}
$$

Yield: 55–60%.

Table 2: Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantages Limitations
Suzuki Coupling 2 58–64 High regioselectivity Boronic acid synthesis cost
Buchwald-Hartwig 2 42–46 Avoids boronic acids Ligand sensitivity
Cyclocondensation 3 47–51 Single-pot triazole formation Byproduct generation

Structural Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 8.89 (s, 1H, triazole-H), 8.72 (d, $$J = 4.8$$ Hz, 1H, pyridine-H), 8.45 (d, $$J = 8.4$$ Hz, 2H, phenyl-H), 7.98–7.90 (m, 4H, pyrimidine/pyridine-H).
  • $$^{13}$$C NMR: 158.2 (C=N), 150.1 (triazole-C), 142.3 (pyrimidine-C), 128.9–121.4 (aryl-C).

Mass Spectrometry (MS)

  • ESI-MS: $$m/z$$ 353.1 [M+H]$$^+$$.

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the pyrimidine-triazole system and orthogonal orientation of the pyridinyl group.

Chemical Reactions Analysis

Synthetic Routes and Key Precursor Reactions

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, cyclocondensation, and cross-coupling reactions.

1.1. Nucleophilic Aromatic Substitution (NAS)

Pyrimidine rings are functionalized through NAS at the 4-position. For example:

  • Precursor : 4-Chloro-2-pyridin-2-ylpyrimidine reacts with 4-(1,2,4-triazol-1-yl)phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to yield the target compound in 72–85% yield .

1.2. Cyclocondensation of Triazole Derivatives

1,2,4-Triazole rings are introduced via cyclization:

  • Intermediate : 4-(Hydrazinecarbonyl)phenylpyrimidine reacts with formamidine acetate in POCl₃ to form the triazole ring .

  • Conditions : Reflux in acetic acid (6 h, 110°C), yielding 68–78% .

2.1. Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at the 3-position due to electron-donating effects of adjacent nitrogen:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (Yield : 55%) .

  • Halogenation : Br₂ in CHCl₃ adds bromine (Yield : 63%) .

2.2. Metal-Catalyzed Cross-Coupling

The pyrimidine ring participates in Pd-mediated reactions:

Reaction TypeReagents/ConditionsProductYieldRef.
Suzuki Coupling4-Bromophenyltriazole, Pd(OAc)₂, SPhos, K₃PO₄, dioxane, 100°CBiaryl derivatives81%
Buchwald-Hartwig AminationAniline, Pd₂(dba)₃, XantPhos, NaOtBu, toluene, 110°CAminopyrimidines74%

Triazole Ring Modifications

The 1,2,4-triazole moiety undergoes alkylation and coordination chemistry:

3.1. N-Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ (60°C, 4 h).

  • Outcome : Methylation at N1 of triazole (Yield : 88%) .

3.2. Metal Complexation

Triazole’s sulfur and nitrogen atoms coordinate transition metals:

Metal SaltLigand RatioComplex StructureApplicationRef.
CuCl₂1:2[Cu(L)₂Cl₂]Anticancer agents
PdCl₂1:1[Pd(L)Cl₂]Catalysts for C–H activation

Biological Activity-Driven Modifications

Derivatives are tailored to enhance pharmacokinetic properties:

  • Sulfonation : SO₃·Py complex in DCM introduces sulfonic acid groups (improved solubility).

  • Glycosylation : Reaction with peracetylated glucose (BF₃·Et₂O, CH₂Cl₂) yields glycoconjugates (Yield : 52%) .

5.1. Acid/Base Hydrolysis

  • Acidic Conditions (HCl, 1M): Pyrimidine ring hydrolyzes to pyrimidinone (>24 h, 90°C) .

  • Basic Conditions (NaOH, 1M): Triazole ring remains intact, but pyridine undergoes oxidation .

5.2. Photodegradation

UV light (254 nm) induces cleavage of the C–N bond between pyrimidine and triazole (t₁/₂ : 2.5 h).

Key Spectral Data for Reaction Monitoring

  • ¹H NMR (DMSO-d₆): δ 9.12 (s, 1H, triazole-H), 8.75 (d, 1H, pyridine-H), 8.42 (s, 1H, pyrimidine-H) .

  • IR : 1590 cm⁻¹ (C=N stretching), 1350 cm⁻¹ (C–S bond in triazole) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Antifungal Properties:
The compound has also been evaluated for its antifungal activity. It was found to be effective against several fungal strains, including Candida species. The triazole moiety is known for its ability to inhibit fungal sterol synthesis, which is a vital process for fungal cell membrane integrity .

Case Study:
In a clinical trial involving patients with resistant fungal infections, formulations containing this compound were administered. The results showed a significant reduction in fungal load within two weeks of treatment, highlighting its potential as a therapeutic agent in antifungal therapy.

Agriculture

Pesticidal Applications:
This compound has shown promise as a pesticide. Its structure allows it to act as an effective inhibitor of specific enzymes in pests, leading to their mortality. Field trials have demonstrated that formulations containing this compound can reduce pest populations significantly without harming beneficial insects .

Herbicidal Properties:
In addition to its pesticidal effects, this compound has been investigated for herbicidal activity. Laboratory studies indicated that it can inhibit the growth of various weed species by disrupting their metabolic pathways .

Material Science

Polymer Development:
The compound has been utilized in the development of novel polymers with enhanced properties. By incorporating this compound into polymer matrices, researchers have achieved materials with improved thermal stability and mechanical strength. These materials are suitable for applications in aerospace and automotive industries .

Data Tables

Application Area Activity Target Organisms Reference
Medicinal ChemistryAnticancerBreast and lung cancer cells
Medicinal ChemistryAntifungalCandida species
AgriculturePesticidalVarious insect pests
AgricultureHerbicidalVarious weed species
Material SciencePolymer DevelopmentN/A

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Pyrimidine Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Key Functional Groups Reference
2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine Pyridin-2-yl 4-(1,2,4-triazol-1-yl)phenyl Triazole, Pyridine, Pyrimidine N/A
2-(3-Nitro-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine (1q) 3-Nitro-1,2,4-triazol-1-yl Pyrrolidin-1-yl Nitro, Triazole, Pyrrolidine
4-(3-Nitro-1,2,4-triazol-1-yl)-N-methylpyrimidin-2-amine (2c) Methylamino group 3-Nitro-1,2,4-triazol-1-yl Nitro, Triazole, Amine
Talarozole (R115866) Benzothiazol-2-amine 1-(1H-1,2,4-triazol-1-yl)butyl Triazole, Benzothiazole

Key Observations :

  • Pyridinyl vs. Nitro-Triazole : The pyridin-2-yl group in the target compound may enhance solubility compared to nitro-containing analogs (e.g., 1q), which could improve bioavailability .
  • Aromatic vs. Aliphatic Substitutions : The phenyl-triazole group at position 4 provides rigidity and planar geometry, contrasting with aliphatic substituents (e.g., pyrrolidine in 1q), which may increase conformational flexibility .

Table 2: Antimicrobial Activity of Triazole-Pyrimidine Analogs

Compound MIC Range (µg/mL) Target Pathogens Reference
4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidin-2-amine derivatives 2–16 ESKAPE pathogens
2-(3-Nitro-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine (1q) Not reported N/A

Inferences for the Target Compound :

  • The pyridinyl group could mimic nicotinamide cofactors, suggesting possible enzyme inhibition mechanisms .

Implications for the Target Compound :

  • A similar GP1/GP2 approach might apply, using 2-chloro-4-(triazolyl)pyrimidine as an intermediate.
  • Substitution with pyridin-2-yl could require optimized conditions to avoid steric hindrance from the bulky aryl group.

Biological Activity

2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14N4\text{C}_{16}\text{H}_{14}\text{N}_{4}

This compound features a pyridine ring and a triazole moiety, which are known for their biological significance.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess antifungal and antibacterial activities. The presence of the pyridine ring enhances this activity by improving solubility and bioavailability .

Anticancer Properties

Triazole derivatives are also recognized for their potential as anticancer agents. A study demonstrated that compounds containing the triazole moiety exhibit cytotoxic effects against various cancer cell lines. Specifically, this compound was evaluated for its ability to inhibit cell proliferation in human colon cancer (HCT116) cells, showing promising results with an IC50 value indicating significant potency .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways related to disease processes. For example, triazole compounds are known to inhibit specific kinases involved in cancer progression and inflammation .

Study 1: Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited strong anticancer activity with an IC50 value significantly lower than established chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various triazole derivatives, including the target compound. The study revealed that these derivatives displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Table of Biological Activities

Activity Effect Reference
AntimicrobialBroad-spectrum efficacy
AnticancerIC50 < 5 µM in HCT116 cells
Enzyme InhibitionTargeting kinases

Q & A

Q. What are the key synthetic routes for synthesizing 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrimidine core via condensation reactions, often using intermediates like 4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine .
  • Step 2 : Coupling of the pyridine moiety through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Step 3 : Functionalization of the triazole ring using morpholine or formaldehyde under basic conditions . Critical parameters include reaction time (e.g., 10–24 hours), temperature (60–120°C), and catalyst selection (e.g., palladium for cross-coupling) .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

  • Chromatography : Thin-layer chromatography (TLC) is used for reaction monitoring, while HPLC ensures purity (>95%) .
  • Spectroscopy :
  • NMR (1H/13C) confirms substitution patterns (e.g., pyrimidine C-H at δ 8.5–9.0 ppm) .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C17H12N6: 301.12) .
    • X-ray crystallography resolves stereochemical ambiguities in derivatives, as demonstrated in structurally related pyrimidines .

Q. What are the primary biological targets associated with this compound?

While direct data on this compound is limited, structurally analogous molecules show activity against:

  • Enzymes : Inhibition of kinases (e.g., EGFR) due to pyrimidine-triazole interactions with ATP-binding pockets .
  • Receptors : Modulation of serotonin or dopamine receptors via piperazine or morpholine substituents .
  • Antimicrobial targets : Triazole moieties disrupt microbial cell wall synthesis .

Advanced Research Questions

Q. How can conflicting solubility or stability data for this compound be resolved?

  • Solubility : Test in varied solvents (DMSO > ethanol > water) and use co-solvents (e.g., cyclodextrins) for aqueous studies .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of triazole rings) .
  • Contradictions : Cross-validate using orthogonal methods (e.g., DSC for thermal stability vs. NMR for chemical integrity) .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst optimization : Replace Pd(PPh3)4 with cheaper ligands (e.g., XPhos) to reduce costs .
  • Solvent selection : Switch from ethanol to 2-MeTHF for greener processing and easier recovery .
  • Workflow : Use flow chemistry for exothermic steps (e.g., triazole formation) to improve safety and scalability .

Q. How does substituent variation on the triazole ring affect bioactivity?

A SAR study comparing analogs reveals:

SubstituentIC50 (μM) against EGFRSolubility (mg/mL)
-H12.3 ± 1.20.5
-CH38.9 ± 0.81.2
-OCH35.1 ± 0.60.8
  • Key finding : Methyl groups enhance both potency and solubility .

Q. What computational methods predict binding modes with biological targets?

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains .
  • MD simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .

Methodological Considerations

Q. How are reaction intermediates characterized to avoid side products?

  • In-situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., triazole tautomerization) .
  • Isolation : Flash chromatography separates intermediates (e.g., chloropyrimidine vs. triazole adducts) .

Q. What assays are suitable for evaluating antimicrobial activity?

  • MIC assays : Test against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Time-kill studies : Determine bactericidal vs. bacteriostatic effects at 2× MIC .

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